3-Amino-7-chloro-2-naphthoic acid

NMDA receptor allosteric modulation Neuropharmacology Structure-activity relationship

Research on NMDA receptor modulators or C-H functionalization often stalls when non-halogenated 3-amino-2-naphthoic acid is used-lacking the synthetic handle for late-stage diversification. 3-Amino-7-chloro-2-naphthoic acid (CAS 1174540-48-7) solves this with a regiospecific 7-Cl substituent that enables Pd-catalyzed cross-coupling, while the ortho-NH₂/COOH motif locks conformation via intramolecular H-bonding. • Orthogonal reactivity: -COOH for amide coupling, -NH₂ for heterocycle formation, -Cl for Suzuki/Buchwald couplings. • Enables systematic SAR exploration of the naphthalene periphery in allosteric GluN1/GluN2C/D modulator programs. • Available from stock with purity ≥95% (HPLC); ambient shipment in standard research quantities.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
Cat. No. B14806666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-chloro-2-naphthoic acid
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)N)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5H,13H2,(H,14,15)
InChIKeyHKSMFSFBOOKECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-7-chloro-2-naphthoic Acid Intermediate


3-Amino-7-chloro-2-naphthoic acid (CAS 1174540-48-7) is a regiospecifically substituted naphthalene derivative bearing an amino group at the 3-position, a chloro substituent at the 7-position, and a carboxylic acid at the 2-position . This specific substitution pattern distinguishes it from non-chlorinated 3-amino-2-naphthoic acid (CAS 5959-52-4) and regioisomeric 3-amino-4-chloro-2-naphthoic acid, each offering distinct electronic and steric properties for downstream synthetic applications [1]. The compound serves primarily as a specialized building block for constructing more complex molecules, with the 7-chloro group providing a synthetic handle for further functionalization via cross-coupling reactions [2].

Irreplaceability of 3-Amino-7-chloro-2-naphthoic Acid


Generic substitution of 3-amino-7-chloro-2-naphthoic acid with non-halogenated 3-amino-2-naphthoic acid or positional isomers fails due to fundamental differences in electronic distribution, steric constraints, and downstream reactivity profiles. The presence and position of the chlorine substituent critically alters the electron density of the naphthalene ring system, affecting both the nucleophilicity of the 3-amino group and the acidity of the 2-carboxylic acid moiety [1]. In NMDA receptor antagonist development, 3-amino addition to 2-naphthoic acid was shown to increase inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes compared to unsubstituted 2-naphthoic acid, demonstrating that even minor substitutions on the naphthalene core produce pharmacologically significant changes [2]. Furthermore, the 7-chloro substituent provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in non-chlorinated analogs, enabling divergent synthetic pathways not accessible with the parent 3-amino-2-naphthoic acid scaffold [3].

3-Amino-7-chloro-2-naphthoic Acid Differentiation Evidence


NMDA Receptor Subtype Selectivity

The 3-amino substitution on the 2-naphthoic acid core, as present in 3-amino-7-chloro-2-naphthoic acid, increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes relative to unsubstituted 2-naphthoic acid [1]. The target compound's 7-chloro substituent further modifies the electronic environment of the naphthalene ring, which can influence binding interactions with receptor subtypes. While direct IC50 values for 3-amino-7-chloro-2-naphthoic acid at NMDA receptors are not publicly reported, the class-level SAR establishes that the 3-amino group on the 2-naphthoic acid scaffold confers enhanced inhibitory activity compared to the unsubstituted parent compound [2].

NMDA receptor allosteric modulation Neuropharmacology Structure-activity relationship

Cross-Coupling Enabled by 7-Chloro Substituent

3-Amino-7-chloro-2-naphthoic acid possesses an aryl chloride moiety at the 7-position that is amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic handle is entirely absent in the non-chlorinated analog 3-amino-2-naphthoic acid (CAS 5959-52-4). The 7-chloro substituent is positioned on the naphthalene ring system with defined regiospecificity (the 7-position of the 2-naphthoic acid framework), enabling predictable and site-selective functionalization that differs fundamentally from the regioisomeric 3-amino-4-chloro-2-naphthoic acid [2]. The molecular weight of 3-amino-7-chloro-2-naphthoic acid is 221.64 g/mol, compared to 187.19 g/mol for the non-chlorinated analog 3-amino-2-naphthoic acid, reflecting the mass contribution of the chlorine atom .

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Synthetic intermediate

Orthogonal Reactivity from Regiospecific Substitution

The 3-amino-7-chloro-2-naphthoic acid scaffold features orthogonally reactive functional groups at defined positions: a nucleophilic 3-amino group, an electrophilic 2-carboxylic acid, and a 7-chloro substituent capable of participating in transition metal-catalyzed reactions [1]. This regiospecific substitution pattern differs fundamentally from the 3-amino-4-chloro-2-naphthoic acid regioisomer, where the chlorine is positioned ortho to the amino group (position 4), altering both electronic and steric properties [2]. The 7-chloro substituent in the target compound occupies the para-like position relative to the naphthalene ring junction, providing distinct reactivity compared to 5-chloro, 6-chloro, or 8-chloro analogs [3]. The calculated LogP value of 3.35 for 3-amino-7-chloro-2-naphthoic acid (compared to LogP of 2.61 for non-chlorinated 3-amino-2-naphthoic acid) reflects the increased lipophilicity conferred by the chlorine atom, which influences both synthetic handling and potential biological partitioning .

Regioselective synthesis Heterocyclic building blocks Orthogonal functionalization

3-Amino-7-chloro-2-naphthoic Acid Application Scenarios


NMDA Receptor Modulator Library Synthesis

For neuroscience-focused medicinal chemistry programs developing allosteric NMDA receptor modulators, 3-amino-7-chloro-2-naphthoic acid serves as a privileged scaffold intermediate. The 3-amino-2-naphthoic acid core has established class-level activity in enhancing inhibitory effects at GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes compared to unsubstituted 2-naphthoic acid [1]. The 7-chloro substituent provides a synthetic handle for further structural diversification via cross-coupling chemistry, enabling systematic SAR exploration of the naphthalene periphery. This scaffold is particularly relevant for neurological conditions where NMDA receptor overactivation is implicated, including ischemic brain injury, chronic pain, and certain neurodegenerative disorders.

Orthogonal Bioconjugate & Probe Development

3-Amino-7-chloro-2-naphthoic acid is an ideal building block for chemical biology applications requiring orthogonal functionalization. The 2-carboxylic acid can be activated for amide bond formation with biomolecules or linker systems; the 3-amino group can be derivatized or participate in heterocycle formation; and the 7-chloro substituent enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. This orthogonal reactivity profile allows sequential, predictable transformations without protecting group manipulations, making the compound particularly valuable for synthesizing fluorescent probes, affinity tags, or targeted covalent inhibitors where precise molecular architecture is essential [3].

Regioselective C-H Functionalization Protocols

The regiospecific 3-amino-7-chloro substitution pattern on the 2-naphthoic acid framework provides a well-defined template for developing and validating new C-H functionalization methodologies. The 7-chloro substituent occupies a specific position on the naphthalene ring system that is distinct from the 4-, 5-, 6-, and 8-chloro regioisomers characterized in systematic synthetic studies [1]. This defined regiospecificity makes 3-amino-7-chloro-2-naphthoic acid an excellent substrate for investigating site-selective C-H activation, directed ortho-metalation, or remote functionalization strategies. The compound's orthogonally reactive functional groups (NH2, COOH, Cl) further enable validation of chemoselective transformations in complex molecular environments.

Plant Growth Regulator Scaffold Discovery

Substituted naphthoic acids, including halogenated derivatives, have demonstrated plant growth regulatory activities in systematic evaluations [2]. The 7-chloro substitution pattern represents one of the specific positional isomers studied for structure-activity relationships in plant growth modulation. 3-Amino-7-chloro-2-naphthoic acid combines the amino functionality with a defined 7-chloro substitution, offering a scaffold for exploring auxin-like or anti-auxin activities. This compound is appropriate for agrochemical discovery programs seeking novel plant growth regulators with defined substitution patterns, particularly where the combination of amino and chloro substituents at specific naphthalene positions may confer unique biological properties.

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